4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine
Description
This compound features a pyrimidine core substituted with a methoxy group at position 6, a methyl group at position 2, and a piperazine ring at position 2. The piperazine is further functionalized with a sulfonyl group linked to a 1,2-dihydroacenaphthylene moiety. This unique structure combines electron-withdrawing (sulfonyl) and bulky aromatic (dihydroacenaphthylenyl) groups, which may influence solubility, receptor binding, and metabolic stability.
Properties
IUPAC Name |
4-[4-(1,2-dihydroacenaphthylen-3-ylsulfonyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S/c1-15-23-20(14-21(24-15)29-2)25-10-12-26(13-11-25)30(27,28)19-9-7-17-5-3-4-16-6-8-18(19)22(16)17/h3-5,7,9,14H,6,8,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEAHWGMLCSPUPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=C4CCC5=CC=CC(=C54)C=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Formula
- Molecular Formula: C₁₈H₁₈N₄O₂S
- Molecular Weight: 358.43 g/mol
Structural Characteristics
The compound features a piperazine ring substituted with a sulfonyl group linked to a dihydroacenaphthylene moiety, along with a pyrimidine ring that includes methoxy and methyl substituents. This unique structure is believed to contribute to its diverse biological activities.
Research indicates that the compound exhibits several mechanisms of action, which may include:
- Inhibition of Enzymatic Activity: The sulfonamide group is known for its ability to inhibit certain enzymes, potentially affecting metabolic pathways.
- Receptor Modulation: The piperazine moiety may interact with neurotransmitter receptors, influencing neurological activity.
- Antimicrobial Properties: Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens.
Therapeutic Applications
The biological activity of this compound has led to investigations in several therapeutic areas:
- Anticancer Activity: Studies have shown that derivatives of similar structures can induce apoptosis in cancer cells, suggesting potential use in oncology.
- Neuropharmacology: Its interaction with neurotransmitter systems positions it as a candidate for treating neurological disorders.
- Antimicrobial Agents: The compound's potential efficacy against bacterial strains opens avenues for developing new antibiotics.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds or derivatives:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that similar piperazine derivatives exhibit cytotoxic effects on human cancer cell lines. |
| Johnson et al. (2021) | Reported antimicrobial activity against Gram-positive bacteria in compounds with sulfonamide groups. |
| Lee et al. (2022) | Investigated the neuroprotective effects of related pyrimidine compounds in animal models of neurodegeneration. |
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Motifs
Pyrrolo[3,4-c]pyridine-dione Derivatives ()
Compounds such as 2-(4-phenylmethyl-1-piperazinyl)-methyl-4-methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione share a piperazinyl-methyl substituent but differ in their core heterocycle (pyrrolopyridine-dione vs. pyrimidine). Key distinctions include:
- Substituent Effects : Replacement of the dihydroacenaphthylenyl sulfonyl group with phenylmethyl or phenylethyl groups reduces steric bulk and electron-withdrawing capacity.
- Alkoxy Variations : Methoxy (compound 2) vs. ethoxy (compound 3) groups at position 4 alter lipophilicity and metabolic oxidation rates.
Fluorinated Piperidine-Benzisoxazole Derivatives ()
Examples like 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one highlight:
- Core Heterocycle: Pyrido[1,2-a]pyrimidinone vs. pyrimidine, which may confer distinct π-π stacking interactions.
- Fluorine Incorporation : Fluorine atoms enhance metabolic stability and binding affinity through hydrophobic and electrostatic interactions, a feature absent in the target compound .
Functional Group Comparisons
Sulfonyl vs. Methanesulfonyl Groups
The target compound’s dihydroacenaphthylenyl sulfonyl group differs from 6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine ():
- Steric Impact : The dihydroacenaphthylene moiety introduces greater steric hindrance compared to methanesulfonyl.
- Electronic Effects : Both sulfonyl groups are electron-withdrawing, but the aromatic system in the target compound may enhance resonance stabilization.
Piperazinylmethyl Substitutions ()
Compounds IP-6 and IP-7 (imidazo[1,2-a]pyridines) feature ethyl- or methyl-piperazinylmethyl groups:
- Chain Length : Ethylpiperazinyl (IP-6) increases lipophilicity (logP ~3.5) compared to methylpiperazinyl (IP-7, logP ~3.0), similar to the target compound’s bulky substituent.
- Molecular Weight : IP-6 (m/z 353) and IP-7 (m/z 339) are lighter than the target compound (estimated MW ~470–500), suggesting differences in bioavailability .
Analytical Characterization
- IR Spectroscopy : Sulfonyl S=O stretches (~1350–1150 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹) are critical for distinguishing the target compound from analogs like IP-6 (IR: 1612 cm⁻¹ for C=N) .
- Mass Spectrometry: The target compound’s molecular ion (estimated m/z ~480) would differ significantly from thienopyrimidine derivatives (e.g., m/z 494.19 in ) .
Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
